N-Octadecyl-N'-propyl-sulfamide is a synthetic compound [] designed as an analog of oleoylethanolamide (OEA), a naturally occurring lipid []. It falls under the classification of sulfamides and is primarily recognized for its role in activating peroxisome proliferator-activated receptor alpha (PPARα) [, ].
N-Octadecyl-N'-propyl-sulfamide is classified as a sulfamide compound with the chemical formula . It is structurally related to oleoylethanolamide, a naturally occurring lipid involved in lipid metabolism and appetite regulation. The compound acts as a selective PPARα agonist, influencing various metabolic pathways .
The synthesis of N-Octadecyl-N'-propyl-sulfamide typically involves the reaction of octadecylamine with propylsulfonyl chloride. The process is carried out under controlled conditions in an organic solvent such as dichloromethane. Triethylamine is added to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction mixture is stirred at room temperature for several hours before purification through column chromatography to isolate the desired product .
In industrial settings, the synthesis follows similar routes but on a larger scale. Quality control measures are implemented to ensure high yield and purity of the final product through techniques such as spectroscopic analysis and chromatography .
N-Octadecyl-N'-propyl-sulfamide features a long alkyl chain (octadecyl) attached to a nitrogen atom, which is also bonded to a propyl group through a sulfamide functional group. This structure enhances its selectivity for PPARα compared to other compounds. Molecular docking studies indicate that it interacts with the ligand-binding domain of PPARα similarly to other known agonists like GW409544 .
N-Octadecyl-N'-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions.
The mechanism of action for N-Octadecyl-N'-propyl-sulfamide revolves around its role as a PPARα agonist. Upon binding to PPARα, it triggers a cascade of events leading to changes in gene expression that influence metabolic processes such as fatty acid oxidation.
N-Octadecyl-N'-propyl-sulfamide exhibits several notable physical and chemical properties:
N-Octadecyl-N'-propyl-sulfamide has several promising applications primarily within pharmacology and biochemistry:
The discovery of N-Octadecyl-N'-propyl-sulfamide (designated CC7 in research contexts) emerged from systematic efforts to enhance the pharmacological properties of endogenous lipid mediators. Specifically, researchers sought to overcome the rapid enzymatic degradation of oleoylethanolamide (OEA), a natural PPARα agonist involved in satiety signaling and lipid metabolism [5] [6]. By replacing OEA’s ethanolamide group with a sulfamide moiety, chemists created a metabolically stable analog with preserved receptor affinity. This strategic modification yielded CC7, which demonstrated a PPARα activation EC₅₀ of 100 nM—surpassing OEA’s potency (EC₅₀ = 120 nM) in reporter gene assays [2] [6] [7].
The rationale for sulfamide derivatives hinges on PPARα’s role in metabolic regulation. As a nuclear receptor, PPARα modulates genes governing fatty acid oxidation, lipid transport, and energy homeostasis. Unlike fibrates (clinically used PPARα agonists), CC7’s long alkyl chain (C18) enables optimal insertion into the receptor’s hydrophobic ligand-binding domain, mimicking endogenous fatty acids [6]. Docking simulations confirm that CC7 occupies the PPARα ligand pocket similarly to the synthetic agonist GW409544, forming hydrogen bonds with key residues (Tyr314, His440) and hydrophobic contacts with Ile272 and Phe273 [6]. This precise interaction underpins its selectivity; CC7 exhibits negligible activity at PPARγ or PPARδ isoforms at therapeutic concentrations [6].
Table 1: Key Properties of N-Octadecyl-N'-propyl-sulfamide (CC7)
Property | Value/Characteristic | Experimental Context |
---|---|---|
IUPAC Name | N-Octadecyl-N'-propyl-sulfamide | Synthetic chemistry analysis |
Molecular Formula | C₂₁H₄₆N₂O₂S | Mass spectrometry [6] |
PPARα EC₅₀ | 100 nM | Reporter gene assay [6] [7] |
Selectivity | >100-fold vs. PPARγ/δ | Competitive binding assays [6] |
Metabolic Stability | Enhanced vs. OEA | In vitro microsomal models [6] |
CC7 exemplifies a broader class of OEA-inspired sulfamide derivatives designed to optimize pharmacokinetic and pharmacodynamic profiles. Its structure comprises three domains:
Compared to classical PPARα ligands (e.g., fibrates), CC7’s lipid-mimetic architecture enables unique biological actions. In obese Zucker rats, CC7 (1–10 mg/kg/day) reduces food intake by 15–30%, lowers plasma triglycerides by 25%, and decreases hepatic fat content by modulating SREBP-1/2 (sterol regulatory element-binding proteins) and their inhibitors INSIG1/2 [5] [8]. These effects correlate with upregulated PPARα target genes (CPT1a, ACOX1) in hepatocytes, enhancing fatty acid β-oxidation [6]. Crucially, CC7 lacks OEA’s off-target activity at TRPV1 or GPR119 receptors, isolating PPARα-dependent mechanisms [6]. However, structural differences also impart limitations: chronic CC7 administration induces insulin resistance in rodents—a divergence from OEA’s glucose-neutral profile [5] [8].
Table 2: Structural and Functional Comparison of CC7 with Related Compounds
Compound | Core Structure | PPARα EC₅₀ | Key Metabolic Effects | Off-Target Activity |
---|---|---|---|---|
CC7 | Alkyl sulfamide | 100 nM | ↓ Food intake, ↓ triglycerides, ↑ β-oxidation | None reported |
OEA (reference) | N-acylethanolamine | 120 nM | ↓ Food intake, ↓ hepatic steatosis | TRPV1, GPR119 |
GW7647 (synthetic) | Phenoxyisobutyrate | 6 nM | ↓ Atherosclerosis, ↑ HDL | PPARδ modulation |
CC7 occupies a distinctive niche in therapeutic research due to its dual potential in metabolic and neurological disorders:
Metabolic Therapeutics
In obesity models, CC7’s anorexigenic effects synergize with its lipid-lowering actions. Seven-day treatment in Wistar rats (5 mg/kg/day) reduces cumulative food intake by 18% and body weight gain by 22%, paralleled by a 30% drop in plasma cholesterol [6] [8]. These outcomes stem from PPARα-driven transcription: CC7 elevates UCP1/2/3 expression in brown adipose tissue, promoting thermogenesis, and suppresses SCD1 (stearoyl-CoA desaturase) in the liver, curbing triglyceride synthesis [5] [6]. Unlike dual PPARα/γ agonists (e.g., glitazars), CC7 avoids PPARγ-mediated fluid retention or adipogenesis [3].
Neurological Implications
Emerging evidence links PPARα activation to neuroprotection, positioning CC7 for potential CNS applications. Though direct studies of CC7 in neurological models are limited, PPARα agonism:
While CC7’s blood-brain barrier permeability remains unquantified, its lipophilicity (logP ≈ 8.3) suggests CNS penetrance. This is corroborated by studies showing sulfamide analogs influence neuronal gene expression [6]. Future research could explore CC7 in paradigms like subarachnoid hemorrhage, where PPARα mitigates early brain injury via microglial reprogramming [1].
Table 3: Therapeutic Potential and Research Gaps for CC7
Therapeutic Area | Validated Effects | Mechanistic Basis | Unresolved Questions |
---|---|---|---|
Metabolic Disease | ↓ Body weight, ↓ plasma triglycerides | PPARα-dependent gene regulation | Long-term insulin sensitivity effects |
Neuroinflammation | Indirect via PPARα neuroprotection | Microglial polarization, ABCA1 upregulation | Blood-brain barrier penetration efficiency |
Pain Modulation | None observed (vs. OEA’s analgesia) | Lacks TRPV1 interaction | Applicability in neuropathic pain models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7